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The emergence and spread of carbapenem-resistant Gram-negative bacteria, largely driven by

the production of carbapenemase enzymes, poses a significant threat to global health.[1][2][3]

Carbapenems are often the last line of defense against multidrug-resistant infections, and their

compromised efficacy necessitates the urgent development of new antimicrobial agents and

enzyme inhibitors.[1][2][3] This technical guide focuses on NA-1-157, a novel C5α-methyl-

substituted carbapenem, and its potent inhibitory activity against GES-5, a clinically relevant

class A carbapenemase.[4][5]

Introduction to NA-1-157 and its Significance
NA-1-157 is a unique carbapenem derivative characterized by a methyl group at the C5α

position, a structural modification absent in commercially available carbapenems.[4][5] This

modification transforms the compound from a substrate to a potent inhibitor of the GES-5

carbapenemase.[4] Research has demonstrated that NA-1-157 exhibits significant activity

against bacteria producing GES-5 and acts synergistically with other carbapenems, such as

meropenem, highlighting its potential as a valuable component in combination therapies.[1][2]

[4]
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Quantitative Analysis of Inhibitory Potency
The inhibitory effect of NA-1-157 against GES-5 has been quantified through various

microbiological and biochemical assays. The data presented below summarizes the key

findings, offering a comparative perspective on its efficacy.

Table 1: Minimum Inhibitory Concentrations (MICs) of
NA-1-157

Bacterial Strain Carbapenemase
NA-1-157 MIC Reduction
Factor*

Escherichia coli GES-5 4–16 fold

Klebsiella pneumoniae GES-5 4–16 fold

Acinetobacter baumannii GES-5 4–16 fold

*Compared to commercial carbapenems. MICs for NA-1-157 reached clinically sensitive

breakpoints.[1][4][5]

Table 2: Kinetic Parameters of GES-5 Inhibition by NA-1-
157

Parameter Value Significance

Inactivation Efficiency

(kinact/KI)
(2.9 ± 0.9) x 105 M-1s-1

High efficiency of enzyme

inactivation.[1][2][3][4]

Maximum Rate of Inactivation

(kNA-1-157)
4.1 ± 0.8 s-1

Rapid inactivation of the

enzyme on a fast timescale.[4]

Deacylation Rate (k3) (2.4 ± 0.3) x 10-7 s-1

Extremely slow release of the

inhibitor from the enzyme.[1][2]

[4][5]

Residence Time 48 ± 6 days
Prolonged duration of enzyme

inhibition.[1][2][4][5]
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Mechanism of Action: Irreversible Inhibition
The interaction between NA-1-157 and GES-5 is a complex, multi-step process that ultimately

leads to potent and long-lasting inhibition of the enzyme.

Acylation Process
The acylation of GES-5 by NA-1-157 is a biphasic process.[1][2][4][5] An initial, rapid phase

occurs within seconds, leading to the formation of a covalent acyl-enzyme intermediate with

approximately half of the available enzyme.[4] This is followed by a much slower phase, lasting

several hours, which is thought to proceed through a reversible tetrahedral intermediate.[1][2]

[4][5]

Restricted Rotational Flexibility and Slow Deacylation
The key to NA-1-157's potent inhibitory activity lies in its unique C5α-methyl group.[1][2][4]

Molecular dynamics simulations have revealed that this methyl group sterically hinders the

rotation of the 6α-hydroxyethyl group of the bound inhibitor.[1][2][4] This restricted flexibility

prevents the entry of a deacylating water molecule into the active site, which is necessary to

hydrolyze the acyl-enzyme intermediate.[1][2][4] The result is an extremely slow deacylation

rate, leading to a remarkably long residence time of the inhibitor on the enzyme.[1][2][4][5] This

effectively renders the inhibition irreversible.[1][2][4]
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Caption: Mechanism of GES-5 inhibition by NA-1-157.

Experimental Protocols
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The following section outlines the general methodologies employed in the characterization of

NA-1-157 as a GES-5 inhibitor.

Minimum Inhibitory Concentration (MIC) Determination
MICs are determined to assess the whole-cell activity of the compound. This is typically

performed using broth microdilution methods following guidelines from the Clinical and

Laboratory Standards Institute (CLSI).

Bacterial Strains: Clinical isolates of E. coli, K. pneumoniae, and A. baumannii expressing

the GES-5 carbapenemase are used.

Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) is prepared

in a suitable broth medium (e.g., Mueller-Hinton broth).

Serial Dilution: NA-1-157 and comparator carbapenems are serially diluted in the broth

within a 96-well microtiter plate.

Incubation: The prepared bacterial inoculum is added to each well, and the plates are

incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

MIC Reading: The MIC is recorded as the lowest concentration of the compound that

completely inhibits visible bacterial growth.

Enzyme Kinetics
Kinetic studies are crucial for elucidating the mechanism of inhibition and quantifying the

inhibitor's potency.

Enzyme Purification: Recombinant GES-5 carbapenemase is expressed and purified to

homogeneity.

Competition Assays: To determine the inactivation efficiency, a competition experiment is

performed using a chromogenic substrate like nitrocefin. The rate of nitrocefin hydrolysis by

GES-5 is measured in the presence of varying concentrations of NA-1-157.

Single-Turnover Kinetics: To study the acylation process, single-turnover kinetics are

monitored. This involves rapidly mixing the enzyme with a stoichiometric or greater amount
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of NA-1-157 and observing the formation of the acyl-enzyme intermediate, often using

techniques like stopped-flow spectroscopy.

Deacylation Rate Measurement: The rate of deacylation is determined by monitoring the

return of enzymatic activity over an extended period after the formation of the acyl-enzyme

complex. This can be achieved by removing the excess inhibitor and periodically assaying

for activity.

Mass Spectrometry
Electrospray ionization-liquid chromatography/mass spectrometry (ESI-LC/MS) is used to

confirm the formation of the covalent acyl-enzyme intermediate.

Reaction: Purified GES-5 is incubated with NA-1-157 for a sufficient time to allow for

acylation.

Sample Preparation: The reaction mixture is desalted and prepared for MS analysis.

Analysis: The mass of the intact protein is measured. An increase in mass corresponding to

the molecular weight of NA-1-157 confirms the formation of a covalent adduct.
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Caption: General experimental workflow for evaluating NA-1-157.

Conclusion and Future Directions
NA-1-157 represents a promising development in the fight against carbapenem-resistant

bacteria. Its potent, irreversible inhibition of the GES-5 carbapenemase, driven by a unique

structural feature, makes it a strong candidate for further preclinical and clinical development.

[1][2][4] Future research should focus on expanding the microbiological evaluation against a

broader range of carbapenemase-producing isolates, assessing its in vivo efficacy in animal

models of infection, and exploring its potential in combination with other antibiotics to combat

multidrug-resistant pathogens. The novel mechanism of action also provides a valuable

template for the design of next-generation carbapenemase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12371412?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/abs/10.1021/acsinfecdis.3c00683
https://research-information.bris.ac.uk/en/publications/restricted-rotational-flexibility-of-the-c5%CE%B1-methyl-substituted-c/
https://www.osti.gov/pages/biblio/2337591
https://www.osti.gov/pages/biblio/2337591
https://www.osti.gov/pages/biblio/2337591
https://pmc.ncbi.nlm.nih.gov/articles/PMC11160566/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11160566/
https://pubs.aip.org/aca/sdy/article/12/2_Supplement/A245/3343530/The-C5-Methyl-Substituted-Carbapenem-NA-1-157
https://www.benchchem.com/product/b12371412#na-1-157-as-a-potent-inhibitor-of-ges-5-carbapenemase
https://www.benchchem.com/product/b12371412#na-1-157-as-a-potent-inhibitor-of-ges-5-carbapenemase
https://www.benchchem.com/product/b12371412#na-1-157-as-a-potent-inhibitor-of-ges-5-carbapenemase
https://www.benchchem.com/product/b12371412#na-1-157-as-a-potent-inhibitor-of-ges-5-carbapenemase
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12371412?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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